

# Spectroscopic Profile of Iridium Acetate: A Technical Guide

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## Compound of Interest

Compound Name: Iridium acetate

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This technical guide provides an in-depth overview of the spectroscopic data for **iridium acetate**, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the variability of simple **iridium acetate** salts, which often exist as mixtures or hydrated complexes, this guide centers on a well-characterized Iridium(III) acetate complex, (Phebox)Ir(OCOCH<sub>3</sub>)<sub>2</sub>(OH<sub>2</sub>) (where Phebox = 2,6-bis(4,4-dimethyloxazoliny)phenyl), to ensure accurate and reproducible data.

## Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for the acetate ligands in the specified iridium(III) complex.

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Chemical Shifts for the Acetate Ligands in (Phebox)Ir(OCOCH<sub>3</sub>)<sub>2</sub>(OH<sub>2</sub>).

Functional Group	Chemical Shift (δ) in ppm
Acetate (CH <sub>3</sub> )	1.8

Note: The spectrum is referenced to the residual solvent peak.

## Infrared (IR) Spectroscopy Data

Specific experimental IR data for (Phebox)Ir(OCOCH<sub>3</sub>)<sub>2</sub>(OH<sub>2</sub>) is not readily available in the literature. However, the characteristic vibrational frequencies for acetate ligands coordinated to a metal center are well-established.<sup>[1][2][3]</sup>

Table 2: Expected Infrared Absorption Bands for Coordinated Acetate Ligands.

Vibrational Mode	Frequency Range (cm <sup>-1</sup> )
Asymmetric C=O Stretch	1610 - 1520
Symmetric C-O Stretch	1420 - 1395

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for **iridium acetate** complexes, based on standard practices for organometallic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the chemical environment of the acetate ligands and the overall structure of the iridium complex.

Materials:

- **Iridium acetate** complex
- Deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **iridium acetate** complex in 0.5-0.7 mL of a suitable deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
  - Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
  - Phase the spectrum and reference it to the residual solvent peak.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
  - Process the FID similarly to the  $^1\text{H}$  spectrum and reference it to the solvent peak.

## Infrared (IR) Spectroscopy

Objective: To identify the vibrational modes of the acetate ligands, particularly the carbonyl (C=O) and carbon-oxygen (C-O) stretching frequencies, to confirm coordination to the iridium center.

Materials:

- **Iridium acetate** complex
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

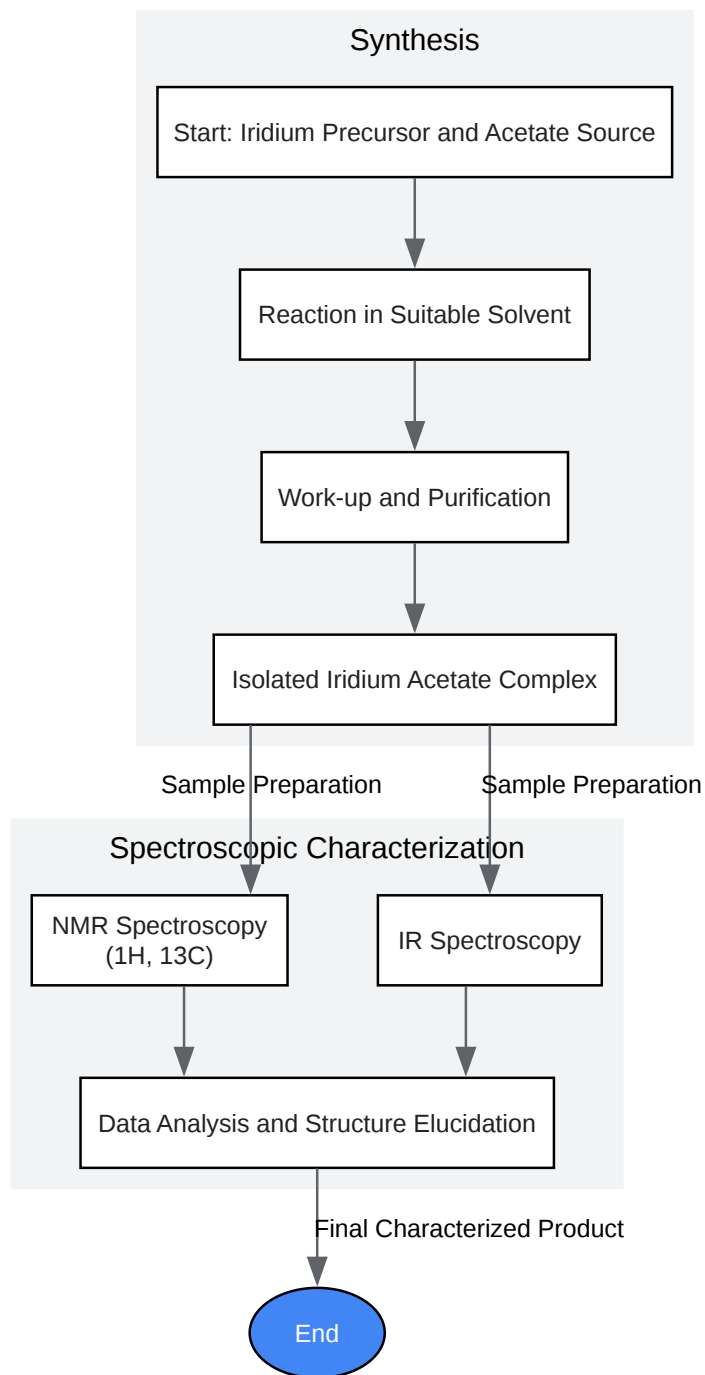
Procedure:

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount (1-2 mg) of the **iridium acetate** complex with approximately 100-200 mg of dry KBr powder in an agate mortar.
  - Transfer the finely ground powder to a pellet press.
  - Apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the IR spectrum of the sample, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an **iridium acetate** complex.

## Workflow for Synthesis and Characterization of an Iridium Acetate Complex

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Caption: A flowchart outlining the key stages from synthesis to spectroscopic analysis of an **iridium acetate** complex.

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## References

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